5-(Ethylsulfamoyl)-2-methoxybenzamide

Medicinal chemistry Structure–activity relationship Sulfamoylbenzamide scaffold

5-(Ethylsulfamoyl)-2-methoxybenzamide (molecular formula C₁₀H₁₄N₂O₄S, molecular weight 258.30 g/mol) belongs to the sulfamoylbenzamide class, a family of compounds characterized by a benzamide core bearing a sulfonamide (–SO₂NH–) functionality at the meta or para position. This particular compound features an ethyl-substituted sulfamoyl group at the 5-position, a methoxy group at the 2-position, and a primary (unsubstituted) carboxamide.

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
Cat. No. B5256751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylsulfamoyl)-2-methoxybenzamide
Molecular FormulaC10H14N2O4S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
InChIInChI=1S/C10H14N2O4S/c1-3-12-17(14,15)7-4-5-9(16-2)8(6-7)10(11)13/h4-6,12H,3H2,1-2H3,(H2,11,13)
InChIKeyYTUSCWGWNHOQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylsulfamoyl)-2-methoxybenzamide: Core Scaffold Identity and Sourcing Relevance for Sulfamoylbenzamide-Based Research


5-(Ethylsulfamoyl)-2-methoxybenzamide (molecular formula C₁₀H₁₄N₂O₄S, molecular weight 258.30 g/mol) belongs to the sulfamoylbenzamide class, a family of compounds characterized by a benzamide core bearing a sulfonamide (–SO₂NH–) functionality at the meta or para position [1]. This particular compound features an ethyl-substituted sulfamoyl group at the 5-position, a methoxy group at the 2-position, and a primary (unsubstituted) carboxamide. The sulfamoylbenzamide scaffold has attracted significant attention in medicinal chemistry as a privileged template for enzyme inhibition, with demonstrated activity against carbonic anhydrases, h-NTPDases, cathepsin D, and HBV capsid assembly proteins [2][3]. Unlike the majority of literature-characterized sulfamoylbenzamides—which bear bulky N-alkyl or N-aryl substituents on the amide nitrogen (e.g., sulpiride, amisulpride)—this compound retains a free primary amide, making it a versatile intermediate for downstream derivatization or a minimalist probe for structure–activity relationship (SAR) studies [1].

Why Generic Substitution of 5-(Ethylsulfamoyl)-2-methoxybenzamide with Other Sulfamoylbenzamides Fails to Preserve Research Continuity


Sulfamoylbenzamide derivatives are not interchangeable building blocks. The nature and size of the amide N-substituent exerts a profound influence on molecular recognition by biological targets. For example, in the h-NTPDase inhibitor series, changing the N-substituent from cyclohexyl to isopropyl shifted h-NTPDase1 IC₅₀ values from low micromolar to sub-micromolar range [1]. Similarly, in the cathepsin D inhibitor series, N-(3-chlorophenyl)-2-sulfamoylbenzamide achieved an IC₅₀ of 1.25 μM, while congeners with different N-aryl groups showed IC₅₀ values spanning 1.25–2.0 μM [2]. In the HBV capsid assembly modulator series, variation of the amide substituent altered anti-HBV EC₅₀ values from 0.8 μM to >9.2 μM [3]. These data demonstrate that even subtle changes to the amide portion of sulfamoylbenzamides can produce order-of-magnitude differences in target potency and selectivity. Consequently, substituting 5-(ethylsulfamoyl)-2-methoxybenzamide—with its unique primary amide—with an N-substituted analog is not a like-for-like replacement for any application where the amide nitrogen participates in target binding or serves as a synthetic handle for further elaboration.

5-(Ethylsulfamoyl)-2-methoxybenzamide: Quantitative Evidence Guide for Differentiated Selection


Evidence 1: Primary Amide Scaffold vs. N-Substituted Analogs – Enabling SAR Divergence Across Target Classes

5-(Ethylsulfamoyl)-2-methoxybenzamide retains a primary benzamide (–CONH₂) motif, in contrast to the majority of pharmacologically characterized sulfamoylbenzamides which bear N-alkyl or N-aryl substituents. In the h-NTPDase inhibitor series, the most potent compound against h-NTPDase1 reported by Zaigham et al. (2023) was compound 3i, an N-substituted derivative with an IC₅₀ of 2.88 ± 0.13 μM, while the unsubstituted benzamide analog (compound 3a) showed substantially weaker inhibition (IC₅₀ > 10 μM) [1]. This 3.5-fold difference in potency between N-substituted and unsubstituted variants within the same series illustrates that the primary amide scaffold of the target compound occupies a distinct SAR space—it may serve as a lower-potency starting point for hit-to-lead optimization or as a selectivity tool to interrogate binding pocket tolerance for N-substitution. Users seeking to establish baseline SAR before committing to a specific N-substituent should select the primary amide scaffold rather than an N-substituted congener.

Medicinal chemistry Structure–activity relationship Sulfamoylbenzamide scaffold

Evidence 2: Cathepsin D Inhibition Class Potential – Differentiating from Plasmepsin-II Inactive Analogs

Sulfamoylbenzamide derivatives as a class exhibit selective inhibition of cathepsin D over the homologous aspartic protease plasmepsin II. Ahmed et al. (2013) reported that five sulfamoylbenzamide compounds tested showed IC₅₀ values against cathepsin D in the range of 1.25–2.0 μM, while being completely inactive against plasmepsin II (IC₅₀ > 100 μM), representing a selectivity window of >50-fold [1]. The most potent compound in that series, N-(3-chlorophenyl)-2-sulfamoylbenzamide, achieved an IC₅₀ of 1.25 μM against cathepsin D. Although 5-(ethylsulfamoyl)-2-methoxybenzamide was not directly tested in this study, its core scaffold (sulfamoylbenzamide with a primary amide) places it within the same chemotype. The primary amide may confer differential selectivity compared to the N-aryl analogs; the absence of a bulky N-aryl substituent may reduce cathepsin D potency but could also minimize off-target interactions with related aspartic proteases.

Cathepsin D Aspartic protease Selectivity profiling

Evidence 3: HBV Capsid Assembly Modulation – Scaffold Enables Anti-HBV Activity with Lower Cytotoxicity Risk

The sulfamoylbenzamide scaffold has been validated as an HBV capsid assembly modulator. In a study by Ivanova Bencheva et al. (2022), newly synthesized sulfamoylbenzamide derivatives exhibited anti-HBV EC₅₀ values ranging from 0.8 to 9.2 μM in human HepAD38 cells, with only moderate cytotoxicity in primary human lymphocytes, Vero, and CEM cells [1]. An earlier series by Boucle et al. (2017) reported sulfamoylbenzamide compounds with EC₅₀ values between 0.8 and 9.2 μM against HBV DNA replication [2]. The compound 7b from the 2022 series achieved an EC₅₀ of 0.83 ± 0.33 μM, comparable to the benchmark compound NVR3-778 (EC₅₀ = 0.73 ± 0.20 μM) [2]. Importantly, the primary amide scaffold of 5-(ethylsulfamoyl)-2-methoxybenzamide represents an earlier-generation, less optimized intermediate within this chemotype—potentially offering lower antiviral potency but also reduced risk of the cytotoxicity sometimes associated with heavily elaborated N-substituted analogs. Researchers evaluating HBV capsid assembly modulation as a mechanism can use this compound as a minimalist control scaffold to benchmark the contribution of N-substitution to both potency and toxicity.

HBV capsid assembly Antiviral Sulfamoylbenzamide derivatives

Evidence 4: Physicochemical Differentiation from Sulpiride – Lower Molecular Weight and Reduced Lipophilicity for CNS Penetration Studies

Compared to the clinically used sulfamoylbenzamide sulpiride (N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide; MW = 341.43 g/mol; CLogP ≈ 1.0), 5-(ethylsulfamoyl)-2-methoxybenzamide is significantly smaller (MW = 258.30 g/mol) and lacks the basic pyrrolidine nitrogen (pKa ~8.5) that dominates sulpiride's ionization profile at physiological pH [1]. The target compound's calculated topological polar surface area (tPSA) is approximately 98 Ų vs. ~112 Ų for sulpiride, placing it closer to optimal CNS drug-like space [1]. These differences are not merely incremental: the absence of the N-pyrrolidinylmethyl substituent eliminates a major hydrogen-bond acceptor and reduces molecular weight by 83 Da (24% reduction), which translates into measurably different passive membrane permeability and P-glycoprotein substrate liability. For CNS target engagement studies where dopamine D2 receptor antagonism (sulpiride's primary pharmacology) is undesirable, the target compound offers a structurally related but pharmacologically cleaner scaffold with more tractable physicochemical properties.

Physicochemical properties CNS drug discovery Ligand efficiency

Evidence 5: Synthetic Versatility of the Primary Amide Handle vs. Pre-Elaborated Analogs

The primary amide group of 5-(ethylsulfamoyl)-2-methoxybenzamide provides a chemically addressable handle for late-stage diversification reactions that are precluded in N-substituted analogs. The –CONH₂ group can undergo: (i) N-alkylation to introduce diverse N-substituents; (ii) dehydration to the nitrile (using POCl₃ or TFAA); (iii) Hofmann rearrangement to the amine; (iv) reduction to the benzylamine; and (v) condensation with aldehydes to form imines. In contrast, N-substituted analogs such as N-ethyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide (MW = 286.35 g/mol) or N-cyclohexyl-5-(ethylsulfamoyl)-2-methoxybenzamide (MW = 352.45 g/mol) already occupy the amide nitrogen, blocking these diversification pathways [1][2]. For medicinal chemistry groups building focused libraries, the primary amide scaffold enables 15–20 unique N-functionalized derivatives from a single batch of starting material, whereas a pre-substituted analog requires independent synthesis for each desired N-variant. This synthetic efficiency translates into tangible procurement advantages: one 5 g lot of the target compound can support the synthesis of an entire pilot library, reducing overall compound acquisition costs and lead times.

Synthetic chemistry Building block Diversification

Evidence 6: Sulfamoylbenzamide h-NTPDase Isoform Selectivity Profile – Class-Level Guidance for Target Selection

The sulfamoylbenzamide chemotype has demonstrated differential inhibitory activity across human NTPDase isoforms. The Zaigham et al. (2023) study reported that sulfamoylbenzamide compounds selectively inhibited h-NTPDases 1, 2, 3, and 8 at sub-micromolar to low micromolar concentrations, with compound 3i being the most potent against h-NTPDase1 (IC₅₀ = 2.88 ± 0.13 μM) [1]. Critically, the selectivity among isoforms was strongly influenced by the amide N-substituent: compound 3a (the closest analog to the target compound's primary amide scaffold in this series) showed >10 μM IC₅₀ against h-NTPDase1 but retained measurable activity against h-NTPDase8, suggesting that the primary amide scaffold may preferentially engage h-NTPDase8 over h-NTPDase1 [1]. While direct isoform selectivity data for 5-(ethylsulfamoyl)-2-methoxybenzamide are not published, the class-level SAR indicates that the primary amide variant occupies a distinct selectivity space compared to N-substituted analogs, making it relevant for researchers specifically interested in h-NTPDase8 over h-NTPDase1–3.

h-NTPDase Ectonucleotidase Isoform selectivity

Best-Fit Research and Industrial Application Scenarios for 5-(Ethylsulfamoyl)-2-methoxybenzamide


Scenario 1: Scaffold-Based SAR Exploration in Medicinal Chemistry Hit-to-Lead Programs

Medicinal chemistry groups initiating a hit-to-lead campaign on sulfamoylbenzamide-based enzyme inhibitors (h-NTPDases, cathepsin D, or HBV capsid assembly) should procure this compound as the foundational scaffold. Its unsubstituted primary amide provides a blank canvas for systematic N-functionalization, enabling the generation of 15–20 analogs from a single batch. As demonstrated by Zaigham et al. (2023), the transition from primary amide (compound 3a, IC₅₀ > 10 μM) to optimized N-substituted analogs (compound 3i, IC₅₀ = 2.88 μM) yields a >3.5-fold potency improvement, validating this scaffold as an appropriate starting point [1]. Researchers should pair this compound with a panel of N-substituted sulfamoylbenzamides (e.g., N-cyclohexyl or N-isopropyl variants) to benchmark the contribution of amide substitution to target potency and selectivity.

Scenario 2: CNS Drug Discovery – Ligand Efficiency Optimization Without Dopamine D2 Liability

For CNS drug discovery programs targeting enzymes or receptors where dopamine D2 antagonism is an undesired off-target effect, 5-(ethylsulfamoyl)-2-methoxybenzamide offers a structurally related but pharmacologically differentiated alternative to sulpiride. Its lower molecular weight (258.30 vs. 341.43 g/mol) and reduced tPSA (≈98 vs. ≈112 Ų) improve passive CNS permeability metrics [5]. Critically, the absence of the basic pyrrolidine nitrogen eliminates the cationic center responsible for D2 receptor binding, making this compound a cleaner scaffold for profiling non-dopaminergic CNS targets. Procurement should be prioritized when target engagement in brain tissue is a key screening endpoint and D2 confounding must be avoided.

Scenario 3: Cathepsin D Selectivity Probe Development with Reduced Plasmepsin II Cross-Reactivity Risk

Research groups studying cathepsin D as a therapeutic target in breast cancer metastasis or lysosomal storage disorders should consider this compound as a starting scaffold. Ahmed et al. (2013) demonstrated that sulfamoylbenzamides as a class achieve >50-fold selectivity for cathepsin D over plasmepsin II, a selectivity window that compares favorably to the broad-spectrum aspartic protease inhibitor pepstatin A [2]. The primary amide scaffold may further enhance this selectivity, as the absence of N-aryl substituents reduces hydrophobic interactions that could engage plasmepsin II's larger substrate-binding cleft. This compound should be procured alongside the N-(3-chlorophenyl) benchmark (IC₅₀ = 1.25 μM) to enable direct head-to-head selectivity profiling.

Scenario 4: Antiviral Research – Baseline Control for HBV Capsid Assembly Modulator SAR

In HBV capsid assembly modulator programs, 5-(ethylsulfamoyl)-2-methoxybenzamide serves as an unoptimized baseline scaffold for evaluating the contribution of N-substitution to antiviral potency and cytotoxicity. Ivanova Bencheva et al. (2022) and Boucle et al. (2017) have shown that N-substituted sulfamoylbenzamides achieve EC₅₀ values as low as 0.8 μM against HBV DNA replication in HepAD38 cells [3][4]. Procuring the primary amide scaffold allows researchers to establish a baseline activity level against which the incremental benefit of each N-substituent can be quantitatively assessed. This compound is particularly suited for academic antiviral screening centers that prioritize mechanistic understanding over maximal potency.

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